

Davalintide as a dual amylin and calcitonin receptor agonist

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Compound of Interest

Compound Name: *Davalintide*

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Davalintide: A Dual Amylin and Calcitonin Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Davalintide (AC2307) is a synthetic peptide analogue of human amylin, a pancreatic β -cell hormone involved in glucose homeostasis and appetite regulation.[1] It is a 32-amino acid peptide that acts as a dual agonist for both the amylin and calcitonin receptors.[2][3]

Davalintide was developed to improve upon the pharmacokinetic and pharmacodynamic properties of native amylin and its first-generation analogue, pramlintide, with the goal of creating a more effective therapeutic for metabolic diseases such as obesity and type 2 diabetes.[3][4] This technical guide provides a comprehensive overview of **Davalintide**, focusing on its receptor pharmacology, signaling pathways, and preclinical efficacy.

Receptor Pharmacology and Binding Affinity

Davalintide is a chimera of rat amylin and salmon calcitonin, sharing 49% of its amino acid sequence with rat amylin and pramlintide. This unique structure confers high-affinity binding to both amylin and calcitonin receptors. The amylin receptor itself is a heterodimer, composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).

The specific RAMP co-expressed with the CTR determines the amylin receptor subtype (AMY1, AMY2, or AMY3). **Davalintide**, like amylin, binds to these CTR/RAMP complexes.

A key characteristic of **Davalintide**'s interaction with the amylin receptor is its remarkably slow dissociation rate. Binding kinetic studies using ^{125}I -labeled **Davalintide** on rat nucleus accumbens membranes, an area rich in amylin receptors, showed no significant dissociation after 7 hours. In contrast, ^{125}I -labeled rat amylin readily dissociated from the receptor with a $K(\text{off})$ of 0.013/min. This prolonged receptor occupancy is believed to contribute to **Davalintide**'s extended duration of action in vivo, which is independent of its pharmacokinetic half-life.

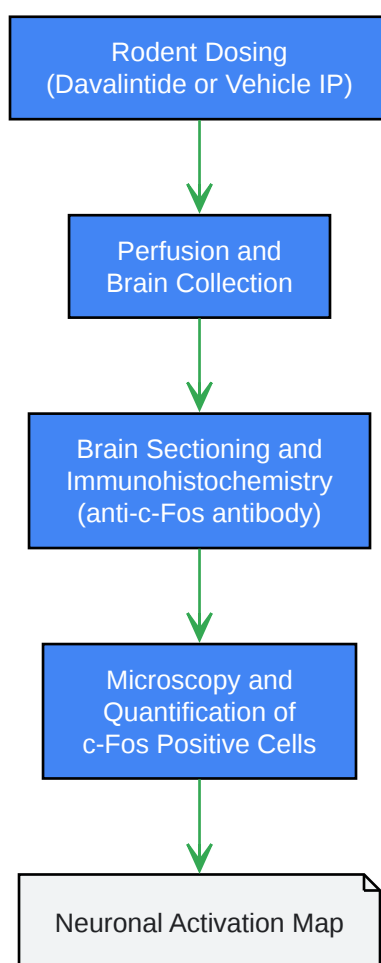
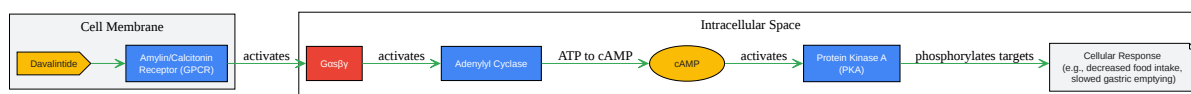
Parameter	Davalintide	Amylin (rat)	Receptor/Tissue	Reference
Receptor Binding	High Affinity	High Affinity	Amylin, Calcitonin, and CGRP receptors	
Dissociation Rate ($K(\text{off})$)	No appreciable dissociation after 7h	0.013/min	Amylin nucleus accumbens receptor	
Elimination Half-life ($t_{1/2}$)	26 min (200 $\mu\text{g/kg}$, SC in rats)	Similar to Davalintide	In vivo (rats)	

Table 1: Receptor Binding and Pharmacokinetic Properties of **Davalintide**. This table summarizes the key binding and pharmacokinetic parameters of **Davalintide** in comparison to rat amylin.

Signaling Pathways

Activation of both amylin and calcitonin receptors by **Davalintide** primarily involves the Gs alpha subunit ($G_{\alpha s}$) signaling pathway. This cascade leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA then

phosphorylates various downstream target proteins, leading to the physiological effects of **Davalintide**.



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References

- 1. researchgate.net [researchgate.net]
- 2. Davalintide (AC2307), a novel amylin-mimetic peptide: enhanced pharmacological properties over native amylin to reduce food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Amylin and Calcitonin: Potential Therapeutic Strategies to Reduce Body Weight and Liver Fat [frontiersin.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
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